molecular formula C9H7NO3S B14529342 3-(3-Nitrophenoxy)prop-1-yne-1-thiol CAS No. 62582-14-3

3-(3-Nitrophenoxy)prop-1-yne-1-thiol

Cat. No.: B14529342
CAS No.: 62582-14-3
M. Wt: 209.22 g/mol
InChI Key: RSEOUHCXHLCURG-UHFFFAOYSA-N
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Description

3-(3-Nitrophenoxy)prop-1-yne-1-thiol is a sulfur-containing organic compound characterized by a nitrophenoxy group attached to a propargylthiol backbone. Its molecular structure combines a nitro-substituted aromatic ring with a terminal alkyne and a thiol group, making it a hybrid of aromatic, alkyne, and thiol functionalities. However, direct experimental data on this compound remain scarce in the literature, necessitating comparisons with structurally analogous compounds.

Properties

CAS No.

62582-14-3

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

3-(3-nitrophenoxy)prop-1-yne-1-thiol

InChI

InChI=1S/C9H7NO3S/c11-10(12)8-3-1-4-9(7-8)13-5-2-6-14/h1,3-4,7,14H,5H2

InChI Key

RSEOUHCXHLCURG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC#CS)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated cross-coupling reactions are widely employed for constructing carbon–heteroatom bonds. A Sonogashira coupling between 3-nitroiodophenol and a protected propargyl thiol precursor offers a plausible route. For example, 3,3-diethoxyprop-1-yne has been used in similar contexts as a masked alkyne source. Adapting this approach:

  • Protection of Propargyl Thiol : The thiol group is protected as a trityl or acetyl derivative to prevent oxidation or side reactions during coupling.
  • Coupling Reaction : A Pd(PPh₃)₂Cl₂/CuI catalytic system facilitates the coupling of 3-nitroiodophenol with the protected propargyl thiol in dimethylformamide (DMF) at 70–90°C.
  • Deprotection : Acidic cleavage (e.g., trifluoroacetic acid) removes the protecting group, yielding the free thiol.

Key Considerations :

  • The nitro group’s electron-withdrawing nature may slow coupling kinetics, necessitating elevated temperatures.
  • Copper co-catalysts mitigate alkyne homocoupling, though excess triethylamine is required to scavenge HI byproducts.

Nucleophilic Substitution Routes

Direct displacement of a propargyl halide with a thiolate nucleophile represents a simpler pathway:

  • Synthesis of Propargyl Halide : 3-(3-Nitrophenoxy)prop-1-yne is halogenated (e.g., with PBr₃) to form the corresponding bromide.
  • Thiolate Displacement : Treatment with sodium hydrosulfide (NaSH) in tetrahydrofuran (THF) introduces the thiol group.

Challenges :

  • Propargyl halides are prone to elimination, especially under basic conditions.
  • Steric hindrance at the propargyl position may reduce substitution efficiency.

Stepwise Assembly via Propargyl Ether Formation

Etherification Followed by Thiolation

This two-step approach isolates the propargyl ether intermediate before introducing the thiol:

  • Propargyl Ether Synthesis :
    • React 3-nitrophenol with propargyl bromide in the presence of K₂CO₃ in acetone.
    • Yield : ~75–85% under optimized conditions.
  • Thiol Group Introduction :
    • Radical thiol-ene/yne chemistry under sunlight with catalytic tert-butyl hydroperoxide (TBHP) enables regioselective thiol addition.
    • Conditions : 5 mol% TBHP, aqueous medium, 6–12 h sunlight exposure.

Advantages :

  • Avoids sensitive palladium catalysts.
  • Sunlight-mediated reactions align with green chemistry principles.

Comparative Analysis of Methodologies

Method Catalytic System Yield Key Challenges
Sonogashira Coupling Pd(PPh₃)₂Cl₂/CuI, DMF 59–82% Protecting group management, side reactions
Nucleophilic Substitution NaSH, THF ~50%* Elimination byproducts, low regioselectivity
Radical Thiol-Yne TBHP, sunlight 60–75% Reaction scalability, photodegradation risks

*Theoretical estimate based on analogous reactions.

Advanced Protection-Deprotection Strategies

Trityl Protection for Thiol Stability

As demonstrated in [¹⁸F]thiol synthesis, trityl groups offer robust protection:

  • Protection : React propargyl thiol with trityl chloride in dichloromethane (DCM) with Et₃N.
  • Coupling : Perform Sonogashira coupling with 3-nitroiodophenol.
  • Deprotection : Treat with trifluoroacetic acid (TFA) and triisopropylsilane (TIPS) to regenerate the thiol.

Optimization Data :

  • Radiochemical yields for analogous [¹⁸F]thiols reached 7% ± 2.1 after HPLC purification.
  • Deprotection efficiency exceeds 95% under acidic conditions.

Mechanistic Insights and Side Reactions

Competing Homocoupling Pathways

In Pd/Cu systems, alkyne dimerization is a major side reaction. Glaser coupling becomes significant at CuI concentrations >10 mol%. Mitigation strategies include:

  • Strict temperature control (70–80°C).
  • Use of chelating ligands (e.g., PPh₃) to suppress Cu-mediated pathways.

Nitro Group Reactivity

The nitro group’s strong electron-withdrawing effect:

  • Slows oxidative addition in Pd-catalyzed steps, requiring longer reaction times.
  • Enhances acidity of phenolic O–H, facilitating etherification under milder conditions.

Scalability and Industrial Feasibility

Continuous-Flow Synthesis

Adopting flow chemistry could address batch-related issues:

  • Benefits : Improved heat transfer, reduced reaction times, better selectivity.
  • Case Study : Continuous Sonogashira reactions achieve 90% conversion in <10 min residence time.

Catalyst Recycling

Heterogeneous Pd/C systems enable catalyst recovery:

  • Procedure : Filter spent catalyst, wash with EtOAc/water, reactivate at 100°C.
  • Efficiency : 5 cycles with <15% activity loss reported for similar couplings.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenoxy)prop-1-yne-1-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted alkyne derivatives.

Scientific Research Applications

3-(3-Nitrophenoxy)prop-1-yne-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenoxy)prop-1-yne-1-thiol involves the formation of carbon-sulfur bonds through radical-mediated thiol-yne reactions. The thiol group reacts with the alkyne group in the presence of a radical initiator, leading to the formation of a thiyl radical. This radical then adds to the alkyne, resulting in the formation of a vinyl sulfide intermediate. The process can be photoinitiated, providing spatiotemporal control over the reaction .

Comparison with Similar Compounds

Functional Group Analysis

The compound’s key functional groups (nitrophenoxy, alkyne, and thiol) are compared to those of related molecules:

Compound Key Functional Groups Molecular Formula Reported Applications
3-(3-Nitrophenoxy)prop-1-yne-1-thiol Nitrophenoxy, alkyne, thiol C₉H₇NO₃S Hypothesized: Nonlinear optics, bioactivity
tert-Butyl-4-[(3-nitrophenoxy)methyl]-2,2-dimethyloxazolidine-3-carboxylate Nitrophenoxy, oxazolidine, ester C₁₇H₂₄N₂O₅ Cytotoxic agent against leukemia cells
(3S)-1-{[4-(But-2-yn-1-yloxy)phenyl]sulfonyl}pyrrolidine-3-thiol Alkyne, sulfonyl, pyrrolidine-thiol C₁₄H₁₇NO₃S₂ Not explicitly reported; structural analog
3-Methoxypropane-1-thiol Methoxy, thiol C₄H₁₀OS Industrial synthesis; low complexity

Key Observations :

  • The terminal alkyne in this compound and compound may enable click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition), unlike the ester or methoxy analogs .
  • The thiol group distinguishes this compound from non-sulfur analogs, enabling disulfide bond formation or metal coordination, which is absent in compounds like the oxazolidine derivative .

Physicochemical and Reactivity Comparisons

Solubility and Stability:
  • This compound: Expected low solubility in polar solvents due to the aromatic nitro group and alkyne; stability may be compromised by thiol oxidation.
  • tert-Butyl-4-[(3-nitrophenoxy)methyl]-2,2-dimethyloxazolidine-3-carboxylate : Higher solubility in organic solvents due to the ester and tert-butyl groups; enhanced stability from the oxazolidine ring.
  • 3-Methoxypropane-1-thiol : High volatility and solubility in polar solvents; prone to oxidation but stabilized by methoxy’s electron-donating effect.
Reactivity Trends:
  • Thiol vs. Alcohol: The thiol in this compound is more nucleophilic than the alcohol in compound , favoring reactions with electrophiles (e.g., alkyl halides).
  • Alkyne vs. Sulfonyl: The alkyne in this compound supports cycloaddition reactions, whereas the sulfonyl group in may direct electrophilic aromatic substitution.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(3-Nitrophenoxy)prop-1-yne-1-thiol, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible synthetic approach involves nucleophilic substitution between 3-nitrobenzene derivatives and propargyl thiol precursors. For example, coupling 3-nitrophenol with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) could yield the phenoxy intermediate, followed by thiolation via thioacetate hydrolysis . Optimization may require monitoring reaction temperature (e.g., 0–5 °C for exothermic steps) and solvent selection (e.g., ethanol or toluene for reflux conditions) to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the presence of the nitro group (δ ~8.0–8.5 ppm for aromatic protons) and terminal alkyne (δ ~2.5–3.0 ppm for C≡CH) .
  • IR Spectroscopy : Identify S-H stretches (~2500 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Due to the nitro and thiol groups, which are potentially explosive and toxic, respectively:

  • Use explosion-proof equipment and avoid open flames .
  • Work in a fume hood with PPE (gloves, goggles, lab coat) to prevent inhalation or skin contact .
  • Store in airtight containers under inert gas (e.g., N₂) at ≤4 °C to mitigate degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the electron-deficient alkyne’s interaction with azides. Focus on:

  • Frontier Molecular Orbital (FMO) analysis to assess HOMO-LUMO gaps and regioselectivity .
  • Solvent effects (e.g., DMSO vs. water) on reaction kinetics using COSMO-RS .
  • Compare results with experimental kinetic data (e.g., reaction rates under varying temperatures) .

Q. What strategies resolve contradictory data in the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Perform HPLC or TLC at pH 2–12 to track degradation products. Nitro groups may hydrolyze under strong bases, while thiols oxidize in acidic media .
  • Isolation of Intermediates : Use column chromatography to separate byproducts (e.g., disulfides or nitroso derivatives) and characterize via X-ray crystallography (if crystalline) .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in nitro groups) can clarify hydrolysis pathways .

Q. How can researchers design experiments to study the compound’s role in metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • Ligand Synthesis : Functionalize the thiol group with metal-binding moieties (e.g., pyridyl or carboxylate) via thiol-ene click chemistry .
  • MOF Characterization : Use PXRD to confirm crystallinity and BET analysis for surface area. Compare adsorption capacities (e.g., CO₂ vs. N₂) with theoretical simulations .
  • Stability Testing : Expose MOFs to humidity or thermal stress and monitor structural changes via in-situ IR .

Methodological Challenges

Q. What analytical techniques are optimal for detecting trace impurities in synthesized batches?

  • Methodological Answer :

  • UPLC-MS/MS : Achieve ppb-level detection of sulfonic acid derivatives or nitro-reduced byproducts .
  • GC-FID : Quantify volatile impurities (e.g., residual solvents) with internal standards (e.g., dodecane) .
  • Elemental Analysis : Verify stoichiometry (C, H, N, S) to confirm purity ≥95% .

Q. How can researchers mitigate challenges in scaling up the synthesis without compromising yield?

  • Methodological Answer :

  • Flow Chemistry : Optimize continuous flow reactors to control exothermic steps and improve mixing efficiency .
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (e.g., reagent ratios, residence time) .
  • In-line Monitoring : Implement PAT tools (e.g., FTIR probes) for real-time feedback .

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